molecular formula C20H23N5O2S2 B2746424 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1040653-08-4

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2746424
CAS No.: 1040653-08-4
M. Wt: 429.56
InChI Key: HHGQIQJCNRYOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic compound.

Scientific Research Applications

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antiviral activities.

    Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties.

Preparation Methods

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-pyridazine core can bind to these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c1-28-16-9-5-6-14(12-16)21-18(26)13-24-20(27)25-17(22-24)10-11-19(23-25)29-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGQIQJCNRYOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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